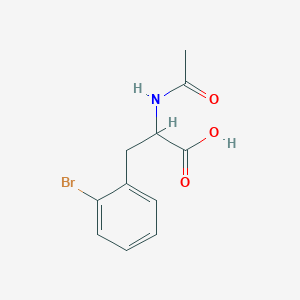

3-(2-Bromophenyl)-2-acetamidopropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H12BrNO3 |

|---|---|

Molecular Weight |

286.12 g/mol |

IUPAC Name |

2-acetamido-3-(2-bromophenyl)propanoic acid |

InChI |

InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

GNQCQGMGPLISBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1Br)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(2-Bromophenyl)-2-acetamidopropanoic Acid

Abstract

3-(2-Bromophenyl)-2-acetamidopropanoic acid is a substituted derivative of the amino acid phenylalanine, holding significant value as a building block in medicinal chemistry and drug development. Its unique structural features, including the sterically demanding ortho-bromo substituent, make it a key intermediate for synthesizing complex molecules with potential therapeutic applications. This guide provides an in-depth analysis of a robust and widely applicable pathway for its synthesis: the Erlenmeyer-Plöchl azlactone synthesis. We will explore the mechanistic underpinnings of this classical reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding outcome. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Strategic Importance

Unnatural amino acids (UAAs) are pivotal in modern pharmaceutical science.[1][2] Their incorporation into peptides can enhance metabolic stability, modulate biological activity, and impose specific conformational constraints.[3] this compound, an N-acetylated form of 2-bromo-phenylalanine, is a particularly interesting UAA. The presence of a bromine atom at the ortho position of the phenyl ring provides a handle for further chemical modification through cross-coupling reactions, while also influencing the molecule's conformational preferences and potential interactions with biological targets.

The synthesis of such molecules requires a strategic approach that is both efficient and scalable. While numerous methods exist for the asymmetric synthesis of amino acids, including catalytic hydrogenations and electrophilic aminations, the Erlenmeyer-Plöchl synthesis remains a highly effective and straightforward method for producing racemic N-acyl amino acids.[1][4][5] This guide focuses on this classical approach due to its reliability, use of readily available starting materials, and well-understood mechanism.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic disconnection of the target molecule, this compound, points to the Erlenmeyer-Plöchl azlactone synthesis as a primary strategy. This pathway involves the condensation of an aldehyde with N-acetylglycine.

Caption: Retrosynthetic analysis of the target compound.

This approach is advantageous as it directly constructs the core amino acid skeleton and installs the necessary N-acetyl group in a single, well-established sequence. The key starting materials are commercially available and relatively inexpensive: 2-bromobenzaldehyde and N-acetylglycine.

The Erlenmeyer-Plöchl Synthesis Pathway: Mechanism and Rationale

The Erlenmeyer-Plöchl synthesis is a powerful method for preparing α-amino acids.[5][6] The reaction proceeds through the formation of an azlactone (or oxazolone) intermediate.[7]

The overall workflow can be visualized as follows:

Caption: Forward synthesis workflow via the Erlenmeyer-Plöchl reaction.

Mechanistic Insights:

-

Azlactone Formation: The reaction is initiated by the cyclization of N-acetylglycine in the presence of acetic anhydride, which acts as a dehydrating agent, to form 2-methyl-5-oxazolone.[5]

-

Condensation: Sodium acetate serves as a base, deprotonating the active methylene group of the oxazolone. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-bromobenzaldehyde in a Perkin-type condensation.[7] Subsequent elimination of water yields the unsaturated azlactone, (Z)-4-(2-bromobenzylidene)-2-methyloxazol-5(4H)-one.

-

Ring Opening and Reduction: The stable azlactone intermediate is then isolated. To obtain the final saturated amino acid derivative, a two-step process is required. First, the ring is opened via hydrolysis (often with a mild base like sodium carbonate) to yield the α,β-unsaturated acid. Second, the double bond is reduced. While various methods exist, reduction with sodium amalgam is a classic and effective choice. Catalytic hydrogenation over a palladium catalyst is another viable, and often cleaner, alternative.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Part A: Synthesis of (Z)-4-(2-bromobenzylidene)-2-methyloxazol-5(4H)-one

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2-Bromobenzaldehyde | 185.02 | 18.5 g | 0.10 | 1.0 |

| N-Acetylglycine | 117.09 | 11.7 g | 0.10 | 1.0 |

| Sodium Acetate (anhydrous) | 82.03 | 8.2 g | 0.10 | 1.0 |

| Acetic Anhydride | 102.09 | 30 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzaldehyde, N-acetylglycine, and anhydrous sodium acetate.

-

Add acetic anhydride to the flask.

-

Heat the mixture gently in a water bath at 80-90 °C with continuous stirring for 2 hours. The mixture will become a yellow-orange slurry.

-

Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to promote crystallization.

-

Add 50 mL of cold ethanol to the flask and stir for 15 minutes to break up the solid mass.

-

Collect the yellow crystalline product by vacuum filtration and wash the solid with two 20 mL portions of cold ethanol, followed by two 20 mL portions of cold water.

-

Dry the product in a vacuum oven at 50 °C.

Part B: Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Azlactone from Part A | 266.09 | 26.6 g | 0.10 | 1.0 |

| Sodium Hydroxide | 40.00 | 12.0 g | 0.30 | 3.0 |

| Water | 18.02 | 150 mL | - | - |

| Sodium Amalgam (2.5%) | - | ~200 g | - | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |

Procedure:

-

Hydrolysis: Suspend the azlactone (26.6 g) in a solution of sodium hydroxide (12.0 g) in 150 mL of water in a 500 mL beaker or flask. Heat the mixture to 80-90 °C with stirring until the solid dissolves, forming a clear, orange-colored solution. This step hydrolyzes the azlactone to the sodium salt of α-acetamido-2-bromocinnamic acid.

-

Reduction: Cool the solution to room temperature. While stirring vigorously, add 2.5% sodium amalgam in small portions over a period of 1-2 hours. Maintain the temperature below 30 °C using an ice bath. The color of the solution will gradually fade. Continue stirring for an additional hour after the final addition.

-

Work-up: Carefully decant the aqueous solution away from the residual mercury.

-

Cool the aqueous solution in an ice bath and acidify it to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

-

Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

-

Dry the final product under vacuum.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound (285.04 g/mol for C11H12BrNO3).

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid (O-H and C=O stretches) and the amide (N-H and C=O stretches).

-

Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion and Future Perspectives

The Erlenmeyer-Plöchl synthesis provides a reliable and time-tested route to this compound. Its operational simplicity and use of accessible reagents make it a valuable method for both academic research and industrial applications.

For drug development professionals requiring enantiomerically pure materials, this racemic product can serve as a standard for analytical method development or be resolved using chiral chromatography or diastereomeric salt formation. Alternatively, the knowledge gained from this classical synthesis can inform the development of modern asymmetric routes, such as those employing chiral catalysts or auxiliaries, to access specific stereoisomers directly.[8][9][10] The continued development of efficient and stereoselective methods for synthesizing unnatural amino acids remains a high-priority objective in medicinal chemistry.[1][2]

References

- Catalytic Enantioselective Synthesis of Amino Acids Made Easy. (2022). Chemistry - Nature.

- The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. (n.d.). PMC.

- Enantioselective Synthesis of Unnatural Amino Acids by N–H Bond Insertion of Anilines. (2024). Thieme.

- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Macmillan Group - Princeton University.

- Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. (n.d.). PMC.

- Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. (2024). ACS Omega.

- Erlenmeyer-Plochl Azloactone Synthesis. (n.d.). Cambridge University Press.

- Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel–Crafts reaction with trifluoromethanesul. (2008). huscap.

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Google Books.

- Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. (2013). Modern Scientific Press.

- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikipedia.

- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Asian Journal of Chemistry.

Sources

- 1. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. asianpubs.org [asianpubs.org]

- 4. renyi.hu [renyi.hu]

- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. modernscientificpress.com [modernscientificpress.com]

- 8. communities.springernature.com [communities.springernature.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Bromophenyl)-2-acetamidopropanoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(2-Bromophenyl)-2-acetamidopropanoic acid is a substituted N-acetylated amino acid derivative. Its structure, featuring a brominated phenyl ring attached to an N-acetylalanine core, suggests its potential utility as a building block in medicinal chemistry and drug development. The physicochemical properties of such molecules are paramount, governing their solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as their formulation and stability characteristics.

This guide provides a comprehensive analysis of the anticipated physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document establishes a robust analytical framework by examining its core structural analogues: 3-(2-Bromophenyl)propionic acid (representing the brominated aromatic side chain) and N-Acetyl-L-phenylalanine (representing the N-acetylated amino acid moiety). By synthesizing data from these well-characterized precursors, we can project the properties of the target compound and outline authoritative protocols for their empirical determination.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to define its structure and key identifiers.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₂BrNO₃

-

Molecular Weight: 286.12 g/mol

-

Chemical Structure:

(Note: A placeholder for the chemical structure image)

The structure consists of a propanoic acid backbone with an acetamido group at the C-2 (alpha) position and a 2-bromophenyl group at the C-3 (beta) position. The presence of a chiral center at C-2 implies that the molecule can exist as enantiomers (R and S forms) or as a racemic mixture.

Comparative Physicochemical Properties of Structural Analogues

To build a predictive model for the target compound, we first present the known properties of its key structural fragments.

3-(2-Bromophenyl)propionic acid

This analogue informs the influence of the 2-bromophenylpropyl side chain.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1][2][3] |

| Melting Point | 98-102 °C | [3] |

| Boiling Point | 186 °C / 15 mmHg | [2][4] |

| Density | 1.531 g/cm³ | [2] |

| Appearance | Solid |

N-Acetyl-L-phenylalanine

This analogue provides insight into the N-acetylated amino acid core.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₃ | [5][6] |

| Molecular Weight | 207.23 g/mol | [5] |

| Melting Point | 171-173 °C | [5][7] |

| Appearance | White to off-white crystalline powder | [7] |

| Solubility | Soluble in acetone and ethanol (20 mg/mL); recrystallized from water or 20% MeOH/H₂O. | [7] |

| pKa (Strongest Acidic) | 4.02 (Predicted) | [8] |

| Optical Rotation | +39° to +41° (c=1 in methanol) | [6] |

Inferred Physicochemical Properties of this compound

By synthesizing the data from the analogues, we can infer the properties of the target molecule.

-

Melting Point: The presence of the N-acetyl group, which provides both a hydrogen bond donor (N-H) and acceptor (C=O), is expected to facilitate stronger intermolecular interactions than in 3-(2-Bromophenyl)propionic acid. This, combined with the higher molecular weight, suggests the melting point will be significantly higher than 98-102 °C, likely falling in the 160-190 °C range, similar to other N-acetylated amino acids.

-

Solubility: The molecule possesses both a lipophilic 2-bromophenyl group and polar functional groups (carboxylic acid, amide). Its solubility will be pH-dependent. At low pH, the carboxylic acid will be protonated, reducing aqueous solubility. As the pH increases above the pKa of the carboxylic acid, the molecule will form a carboxylate salt, significantly enhancing its solubility in aqueous media. Compared to N-Acetyl-L-phenylalanine, the bulky, nonpolar bromo-phenyl group will likely decrease its overall aqueous solubility. It is expected to show good solubility in polar organic solvents like methanol, ethanol, and DMSO.[9]

-

Acidity (pKa): The primary acidic proton is on the carboxylic acid group. The electron-withdrawing inductive effect of the adjacent acetamido group and the more distant bromophenyl group will influence its acidity. The pKa is expected to be slightly lower (more acidic) than a simple alkyl carboxylic acid, likely in the range of 3.5 to 4.5, comparable to N-Acetyl-L-phenylalanine.[8][10]

Authoritative Experimental Protocols for Physicochemical Characterization

To empirically validate the inferred properties, the following standard, self-validating protocols are recommended.

Melting Point Determination

Causality: The melting point range provides a crucial indicator of a compound's purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure crystalline substance, while impurities lead to a depressed and broadened melting range.[11][12] This protocol uses a digital melting point apparatus for precision and reproducibility.

Protocol:

-

Sample Preparation: Finely grind a small amount (2-3 mg) of the dry crystalline compound.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small plug of material. Tap the closed end of the capillary on a hard surface to pack the sample down to a height of 2-3 mm.[13][14]

-

Apparatus Setup: Place the loaded capillary into the heating block of a digital melting point apparatus.

-

Rapid Scan (Optional): For an unknown compound, perform a rapid heating scan (10-20 °C/min) to determine an approximate melting range. Allow the apparatus to cool to at least 20 °C below this approximate range.[11]

-

Accurate Determination: Set the apparatus to heat at a slow, controlled rate (1-2 °C/min) through the expected melting range.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[15]

Workflow Diagram:

Caption: Workflow for Melting Point Determination.

Equilibrium Solubility Determination (Shake-Flask Method)

Causality: This "gold standard" method determines the thermodynamic solubility, which is the saturation concentration of the most stable crystalline form of the compound in a specific medium at equilibrium.[9][16] This is critical for predicting oral absorption and ensuring that concentrations used in biological assays are achievable.[17]

Protocol:

-

Media Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.[18]

-

Phase Separation: Allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant without disturbing the solid. Centrifuge the aliquot to remove any remaining suspended particles.

-

Filtration (Optional but Recommended): Filter the clarified supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the final supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or RP-HPLC, against a standard curve.

Workflow Diagram:

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination by Potentiometric Titration

Causality: The pKa value defines the pH at which a molecule is 50% ionized. For an acidic drug, this dictates its charge state and thus its solubility and permeability across biological membranes.[10] Potentiometric titration provides an accurate, direct measure of the pKa by monitoring pH changes upon addition of a titrant.[19]

Protocol:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture (if solubility is low).

-

Initial Acidification: If necessary, add a small amount of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the carboxylic acid group, bringing the initial pH below 2.5.[20]

-

Titration Setup: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) with constant stirring. Immerse a calibrated pH electrode in the solution.

-

Titration: Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) from a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point (the midpoint of the flat buffer region of the curve). This can also be determined from the inflection point of the first derivative of the titration curve.[21][22]

Workflow Diagram:

Caption: Workflow for pKa Determination by Titration.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 74839, N-Acetyl-L-phenylalanine." PubChem, [Link]. Accessed Feb 17, 2026.[5]

-

University of Babylon. "Experiment (3). Determination of the melting point." [Link]. Accessed Feb 17, 2026.[11]

-

Thompson Rivers University. "Experiment 1: Melting-point Determinations." [Link]. Accessed Feb 17, 2026.[12]

-

Scribd. "Determination of Melting Point of An Organic Compound." [Link]. Accessed Feb 17, 2026.[13]

-

BYJU'S. "Determination Of Melting Point Of An Organic Compound." November 13, 2019. [Link]. Accessed Feb 17, 2026.[14]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 316010, 3-(2-Bromophenyl)propionic acid." PubChem, [Link]. Accessed Feb 17, 2026.[1]

-

JoVE. "Video: Melting Point Determination of Solid Organic Compounds." February 22, 2017. [Link]. Accessed Feb 17, 2026.[15]

-

PureSynth. "3-(2-Bromophenyl)Propionic Acid 98.0%(GC)." [Link]. Accessed Feb 17, 2026.[2]

-

FooDB. "Showing Compound N-Acetyl-L-phenylalanine (FDB022084)." September 21, 2011. [Link]. Accessed Feb 17, 2026.[8]

-

MySkinRecipes. "3-(2-Bromophenyl)propionic acid." [Link]. Accessed Feb 17, 2026.[3]

-

GeeksforGeeks. "Titration Curve of Amino Acids - Experiment, Significance, pKa." July 23, 2025. [Link]. Accessed Feb 17, 2026.[10]

-

Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." January 22, 2026. [Link]. Accessed Feb 17, 2026.[9]

-

PubMed. "A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column." January 15, 2004. [Link]. Accessed Feb 17, 2026.[23]

-

Scribd. "Determination of Pka and Pi Values of Amino Acids Through Titration." January 06, 2020. [Link]. Accessed Feb 17, 2026.[19]

-

Bentham Science. "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." July 01, 2011. [Link]. Accessed Feb 17, 2026.[24]

-

SlideShare. "Amino acid titration." [Link]. Accessed Feb 17, 2026.[21]

-

Amrita Vishwa Vidyapeetham Virtual Lab. "Titration Curves of Aminoacids (Theory)." [Link]. Accessed Feb 17, 2026.[22]

-

Online Biology Notes. "pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI)." [Link]. Accessed Feb 17, 2026.[20]

-

Yoneyama Yakuhin Kogyo Co.,Ltd. "N-Acetyl-L-Phenylalanine." [Link]. Accessed Feb 17, 2026.[25]

-

World Health Organization. "PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION." July 02, 2018. [Link]. Accessed Feb 17, 2026.[17]

-

ResearchGate. "Handbook of Solubility Data for Pharmaceuticals." [Link]. Accessed Feb 17, 2026.[16]

Sources

- 1. 3-(2-Bromophenyl)propionic acid | C9H9BrO2 | CID 316010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pure-synth.com [pure-synth.com]

- 3. 3-(2-Bromophenyl)propionic acid [myskinrecipes.com]

- 4. 3-(2-Bromophenyl)propionic acid | 15115-58-9 [chemicalbook.com]

- 5. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. B23812.06 [thermofisher.com]

- 7. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]

- 8. Showing Compound N-Acetyl-L-phenylalanine (FDB022084) - FooDB [foodb.ca]

- 9. raytor.com [raytor.com]

- 10. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 11. almaaqal.edu.iq [almaaqal.edu.iq]

- 12. athabascau.ca [athabascau.ca]

- 13. scribd.com [scribd.com]

- 14. byjus.com [byjus.com]

- 15. jove.com [jove.com]

- 16. researchgate.net [researchgate.net]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. scribd.com [scribd.com]

- 20. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 21. web2.aabu.edu.jo [web2.aabu.edu.jo]

- 22. Titration Curves of Aminoacids (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 23. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. N-Acetyl-L-Phenylalanineï½Yoneyama Yakuhin Kogyo.Co.,Ltd. [yone-yama.co.jp]

An In-depth Technical Guide to N-Acetyl-2-Bromophenylalanine: Synthesis, Characterization, and Potential Applications

A Senior Application Scientist's Perspective on a Novel Amino Acid Derivative

Abstract

Introduction: The Significance of Novel Amino Acid Analogs

The introduction of halogen atoms and other functional groups into the structure of amino acids can lead to significant changes in their biological activity, stability, and lipophilicity. These modifications are a cornerstone of modern medicinal chemistry, enabling the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles. While information on 3-(2-Bromophenyl)-2-acetamidopropanoic acid is limited, its structural similarity to other known compounds suggests it could be a valuable intermediate in several high-value sectors, including pharmaceuticals and agrochemicals.[1] This guide will, therefore, focus on a proposed synthesis, characterization, and potential applications of this novel compound, drawing parallels with related, well-documented molecules.

Proposed Synthesis of this compound

The synthesis of N-Acetyl-2-Bromophenylalanine can be approached through a multi-step process starting from commercially available 2-bromobenzaldehyde. The proposed synthetic route is outlined below and is based on established, reliable chemical transformations.

Overall Synthetic Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(2-Bromophenyl)propionic acid

This step involves a Knoevenagel condensation followed by reduction and decarboxylation, which can be efficiently carried out in a one-pot synthesis.[2]

-

To a solution of 2-bromobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3.0 vol), add piperidine (0.1 eq).

-

Heat the mixture to reflux for 2-3 hours, then cool to room temperature.

-

Add water and acidify with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(2-bromophenyl)propionic acid.

Step 2: Alpha-Bromination

-

Suspend 3-(2-bromophenyl)propionic acid (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture until all starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain crude 3-(2-bromophenyl)-2-bromopropanoic acid.

Step 3: Amination

-

Dissolve the crude 3-(2-bromophenyl)-2-bromopropanoic acid in concentrated aqueous ammonia.

-

Stir the mixture at room temperature for 48 hours in a sealed vessel.

-

Concentrate the solution under reduced pressure to obtain the crude amino acid.

Step 4: N-Acetylation

-

Dissolve the crude 2-amino-3-(2-bromophenyl)propanoic acid in a mixture of water and dioxane.

-

Cool the solution to 0-5 °C and add acetic anhydride (1.5 eq) dropwise while maintaining the pH at 8-9 with 2N NaOH.

-

After the addition is complete, stir the mixture for an additional hour at room temperature.

-

Acidify the solution with HCl to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Physicochemical Properties and Characterization

While experimental data for the target molecule is unavailable, we can predict its properties based on its structure and data from similar compounds.

| Property | Predicted Value | Reference Compound |

| Molecular Formula | C11H12BrNO3 | - |

| Molecular Weight | 286.12 g/mol | - |

| Appearance | White to off-white solid | N-Acetyl-L-phenylalanine[3] |

| Melting Point | 150-170 °C | 3-(2-Bromophenyl)propionic acid (98-102 °C) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | General solubility of N-acetylated amino acids |

Characterization Techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups (amide, carboxylic acid, aromatic ring).

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Applications in Research and Development

The unique structure of this compound makes it a promising candidate for various applications in drug discovery and materials science.

Pharmaceutical Intermediate

The bromophenyl moiety is a versatile handle for a variety of coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of more complex molecules.[1] This makes the title compound a valuable building block for generating libraries of compounds for high-throughput screening.

Antidiabetic Research

Structurally related compounds have shown potential as antidiabetic agents. For instance, a synthetic compound containing a 2-bromophenyl acetamide moiety demonstrated significant inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.[4] The title compound could serve as a precursor for developing new antidiabetic drugs.

Prodrug Development

The N-acetyl group and the carboxylic acid functionality can be modified to create prodrugs with improved pharmacokinetic properties.[5] This strategy is often employed to enhance solubility, membrane permeability, and targeted drug delivery.

Caption: Potential applications of the title compound.

Conclusion

While this compound is not a widely documented compound, its synthesis is achievable through established chemical methodologies. Its structural features suggest significant potential as a versatile intermediate in the synthesis of novel pharmaceuticals and other high-value chemicals. This guide provides a solid foundation for researchers interested in exploring the chemistry and potential applications of this and other novel amino acid derivatives. Further research is warranted to fully characterize this compound and validate its predicted properties and applications.

References

-

MySkinRecipes. 3-(2-Bromophenyl)propionic acid. MySkinRecipes. Accessed February 17, 2026. [Link]

-

ResearchGate. Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... ResearchGate. Accessed February 17, 2026. [Link]

-

CAS Common Chemistry. 3-Chloro-2-methyl-1-propene. CAS. Accessed February 17, 2026. [Link]

-

Organic Syntheses. p. 131. Organic Syntheses. Accessed February 17, 2026. [Link]

- Google Patents. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

-

PubChem. 3-(2-Bromophenyl)propionic acid. PubChem. Accessed February 17, 2026. [Link]

-

PubChemLite. 3-(4-bromophenyl)-3-acetamidopropanoic acid (C11H12BrNO3). PubChemLite. Accessed February 17, 2026. [Link]

-

Eureka | Patsnap. Preparation method of 3-(bromophenyl)-2,2'-difluoropropanoic acid. Eureka. Accessed February 17, 2026. [Link]

-

PrepChem.com. Synthesis of N-acetyl-D,L-phenylalanine methyl ester. PrepChem.com. Accessed February 17, 2026. [Link]

-

PureSynth. 3-(2-Bromophenyl)Propionic Acid 98.0%(GC). PureSynth. Accessed February 17, 2026. [Link]

-

Cheméo. Chemical Properties of 1,3,5-Oxathiazine, perhydro, 2,4,6-trimethyl. Cheméo. Accessed February 17, 2026. [Link]

-

CAS Common Chemistry. 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1). CAS. Accessed February 17, 2026. [Link]

-

PMC. Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. PMC. Accessed February 17, 2026. [Link]

-

ResearchGate. SCHEME 2 Synthesis and deacetylation of N-acetyl-2... ResearchGate. Accessed February 17, 2026. [Link]

-

PubChemLite. 3-(2-bromophenyl)-2-oxopropanoic acid (C9H7BrO3). PubChemLite. Accessed February 17, 2026. [Link]

-

Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. Accessed February 17, 2026. [Link]

-

PMC. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][6][7]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PMC. Accessed February 17, 2026. [Link]

-

MDPI. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. MDPI. Accessed February 17, 2026. [Link]

-

lookchem. Cas 475-20-7,(+)-LONGIFOLENE. lookchem. Accessed February 17, 2026. [Link]

-

Chemical Society Reviews (RSC Publishing). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Royal Society of Chemistry. Accessed February 17, 2026. [Link]

Sources

- 1. Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 3. N-Acetyl-L-phenylalanine synthesis - chemicalbook [chemicalbook.com]

- 4. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. 3-(2-Bromophenyl)propionic acid [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Guide to the Structure Elucidation of 3-(2-Bromophenyl)-2-acetamidopropanoic Acid

This technical guide provides an in-depth, experience-driven approach to the complete structure elucidation of 3-(2-Bromophenyl)-2-acetamidopropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice. Our methodology is rooted in a self-validating system of cross-verification between multiple spectroscopic techniques, ensuring the highest degree of confidence in the final structural assignment.

Introduction: The Rationale for a Multi-faceted Analytical Approach

The structural characterization of a novel or synthesized molecule like this compound is a cornerstone of chemical and pharmaceutical research. The molecule, an N-acetylated derivative of 2-bromo-L-phenylalanine, presents several key structural features that must be unambiguously confirmed: the connectivity of the atoms, the substitution pattern on the aromatic ring, and the stereochemistry. An integrated approach utilizing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments is essential for a comprehensive and irrefutable elucidation. Halogenation of phenylalanine residues, as in this case, can be a strategic modification in medicinal chemistry, potentially influencing biological activity and metabolic stability.[1][2][3] Therefore, precise structural confirmation is paramount.

Strategic Workflow for Structure Elucidation

Our approach is systematic, beginning with techniques that provide broad functional group information and molecular weight, and progressing to detailed connectivity and spatial arrangement analysis through advanced NMR. This workflow ensures that each piece of data builds upon the last, creating a coherent and logical path to the final structure.

Caption: A logical workflow for the structure elucidation of small molecules.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Rationale: The initial and most critical step is to determine the exact mass of the molecule. This allows for the confident assignment of a molecular formula, which serves as the foundation for all subsequent spectral interpretation. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, minimizing fragmentation and providing a clear molecular ion peak.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.

-

Analysis Mode: Perform the analysis in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.

Expected Data: The molecular formula for this compound is C₁₁H₁₂BrNO₃. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺).

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ (⁷⁹Br) | 301.9971 | To be determined |

| [M+H]⁺ (⁸¹Br) | 303.9951 | To be determined |

| [M-H]⁻ (⁷⁹Br) | 299.9822 | To be determined |

| [M-H]⁻ (⁸¹Br) | 301.9801 | To be determined |

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] For N-acetylated amino acids, characteristic vibrational frequencies for the amide, carboxylic acid, and aromatic moieties are expected.[5][6][7]

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Expected Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl stretch |

| N-H (Amide) | 3350-3250 | Amide N-H stretch |

| C-H (Aromatic) | 3100-3000 | Aromatic C-H stretch |

| C-H (Aliphatic) | 3000-2850 | Aliphatic C-H stretch |

| C=O (Carboxylic Acid) | 1725-1700 | Carboxylic acid carbonyl stretch |

| C=O (Amide I) | 1680-1630 | Amide carbonyl stretch |

| N-H bend (Amide II) | 1570-1515 | Amide N-H bend |

| C=C (Aromatic) | 1600-1450 | Aromatic ring skeletal vibrations |

Part 2: Detailed Structural Connectivity - NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D and 2D NMR experiments will allow for the unambiguous assignment of all proton and carbon signals.

One-Dimensional (1D) NMR: ¹H and ¹³C{¹H}

Rationale: ¹H NMR provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (neighboring protons). ¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[8]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

-

DEPT-135: Acquire a DEPT-135 spectrum to distinguish CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

-

Expected ¹H NMR Data (in DMSO-d₆):

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~12.5 | broad s | 1H | COOH |

| H-b | ~8.2 | d | 1H | NH |

| H-c | ~7.6 | m | 1H | Ar-H |

| H-d | ~7.3 | m | 2H | Ar-H |

| H-e | ~7.2 | m | 1H | Ar-H |

| H-f | ~4.5 | m | 1H | α-CH |

| H-g | ~3.1 | dd | 1H | β-CH₂ |

| H-h | ~2.9 | dd | 1H | β-CH₂ |

| H-i | ~1.8 | s | 3H | CH₃ |

Expected ¹³C NMR Data (in DMSO-d₆):

| Signal | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| C-1 | ~173 | - | COOH |

| C-2 | ~170 | - | C=O (Amide) |

| C-3 | ~138 | - | Ar-C |

| C-4 | ~133 | CH | Ar-CH |

| C-5 | ~130 | CH | Ar-CH |

| C-6 | ~128 | CH | Ar-CH |

| C-7 | ~125 | CH | Ar-CH |

| C-8 | ~124 | - | Ar-C (C-Br) |

| C-9 | ~53 | CH | α-CH |

| C-10 | ~36 | CH₂ | β-CH₂ |

| C-11 | ~22 | CH₃ | CH₃ |

Two-Dimensional (2D) NMR: COSY, HSQC, and HMBC

Rationale: 2D NMR experiments are crucial for establishing the connectivity between different parts of the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds).[9]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (²JCH and ³JCH), which is key for connecting different spin systems.[10][11]

Experimental Protocol: Standard pulse programs for COSY, HSQC, and HMBC experiments are used on the same sample prepared for 1D NMR.

Interpretation and Connectivity Mapping:

Caption: Key 2D NMR correlations for structure confirmation.

-

COSY: A cross-peak between the NH proton and the α-CH proton, and between the α-CH and the β-CH₂ protons will confirm the amino acid backbone fragment.

-

HSQC: This experiment will definitively link each proton signal (except the acidic and amide protons) to its corresponding carbon signal from the ¹³C NMR spectrum.

-

HMBC: This is the key experiment for assembling the fragments.

-

The methyl protons (H-i) will show a correlation to the amide carbonyl carbon (C-2).

-

The α-CH proton (H-f) will show correlations to the carboxylic acid carbonyl (C-1), the amide carbonyl (C-2), and the aromatic ipso-carbon (C-3).

-

The β-CH₂ protons (H-g, H-h) will show correlations to the α-CH (C-9), the ipso-carbon (C-3), and the ortho-carbon bearing the bromine (C-8). These correlations are critical for confirming the 2-bromo substitution pattern.

-

Part 3: Definitive Stereochemistry and Solid-State Confirmation

X-ray Crystallography

Rationale: While NMR can provide strong evidence for the relative stereochemistry, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. This is the gold standard for structural confirmation, especially when stereocenters are present.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software.

Expected Outcome: The resulting crystal structure will provide precise bond lengths, bond angles, and the absolute configuration of the chiral center (if a chiral starting material was used), confirming the overall molecular architecture.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the workflow outlined in this guide—from establishing the molecular formula with HRMS and identifying functional groups with FTIR to mapping the intricate atomic connectivity with a suite of 1D and 2D NMR experiments—a complete and validated structural assignment can be achieved with a high degree of confidence. For absolute stereochemical confirmation, single-crystal X-ray crystallography remains the definitive method. This comprehensive approach ensures the scientific integrity required for research and development in the chemical and pharmaceutical sciences.

References

-

Maes, G., et al. (2012). Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine. The Journal of Physical Chemistry A, 116(11), 2974-2985. Available from: [Link]

-

Talebpour, Z., et al. (2012). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Journal of the Serbian Chemical Society, 77(8), 1045-1055. Available from: [Link]

-

SpectraBase. (n.d.). N-Acetyl-L-proline. Wiley. Available from: [Link]

-

Royal Society of Chemistry. (2014). Supporting Information for "A mild and efficient method for the synthesis of N-aryl acetamides". Available from: [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available from: [Link]

-

Lindgren, L., et al. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. Molecular Pharmaceutics, 18(8), 3058-3066. Available from: [Link]

-

PubChem. (n.d.). 3-(2-Bromophenyl)propionic acid. National Center for Biotechnology Information. Available from: [Link]

-

Reich, H. J. (n.d.). 2D NMR Techniques. University of Wisconsin. Available from: [Link]

-

Kańska, M., & Kaca, E. (2023). Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. Journal of Labelled Compounds and Radiopharmaceuticals, 66(11), 362-368. Available from: [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics. Available from: [Link]

-

University of Illinois. (n.d.). 2D NMR FOR THE CHEMIST. University of Illinois Urbana-Champaign. Available from: [Link]

-

ACG Publications. (2023). Supporting Information: Records of Natural Products. Available from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). N-Acetyl-2-bromo-L-phenylalanine. CompTox Chemicals Dashboard. Available from: [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available from: [Link]

- Google Patents. (n.d.). CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

-

University of Arizona. (n.d.). 2D NMR A correlation map between two NMR parameters. University of Arizona. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. youtube.com [youtube.com]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. princeton.edu [princeton.edu]

The Emerging Therapeutic Potential of N-Acetyl Bromophenylalanine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

N-acetyl bromophenylalanine derivatives represent a compelling, yet underexplored, class of compounds with significant therapeutic potential. The strategic introduction of a bromine atom onto the phenyl ring of N-acetylphenylalanine creates a scaffold with altered steric and electronic properties, opening new avenues for drug design and development. This guide synthesizes the current, albeit fragmented, body of scientific evidence to provide a comprehensive overview of the potential biological activities of these derivatives, focusing on their prospective applications in oncology, neurology, and infectious diseases. We will delve into the mechanistic rationale behind these potential activities, supported by data from analogous compound classes, and provide foundational experimental protocols to empower researchers in this burgeoning field.

Introduction: The Rationale for N-Acetyl Bromophenylalanine Derivatives in Drug Discovery

The modification of amino acids is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological properties to enhance efficacy and selectivity. N-acetyl-L-phenylalanine, an endogenous metabolite, serves as a valuable starting point due to its inherent biocompatibility.[1][2] The N-acetylation not only enhances stability and bioavailability but also provides a handle for further chemical modification.[2] The introduction of a bromine atom, a halogen with unique electronic properties, can profoundly influence a molecule's biological activity. Bromine can act as a bulky substituent, participate in halogen bonding, and alter the metabolic profile of a compound, making N-acetyl bromophenylalanine derivatives intriguing candidates for therapeutic development.[3] This guide will explore the latent potential of these molecules, drawing parallels from related compounds to build a strong case for their investigation.

Synthesis and Characterization: A Foundational Overview

The synthesis of N-acetyl bromophenylalanine derivatives can be approached through several established chemical routes. A common strategy involves the bromination of N-acetylphenylalanine or the N-acetylation of a pre-brominated phenylalanine precursor.

General Synthesis Protocol: N-Acetylation of Bromophenylalanine

This protocol outlines a general method for the synthesis of N-acetyl bromophenylalanine from the corresponding bromophenylalanine isomer.

Materials:

-

Bromophenylalanine (2-, 3-, or 4-isomer)

-

Acetic anhydride

-

Sodium bicarbonate solution (saturated)

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve bromophenylalanine in a saturated sodium bicarbonate solution in a round bottom flask with vigorous stirring.

-

Slowly add acetic anhydride dropwise to the solution at room temperature.

-

Continue stirring for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully acidify the mixture with 1M hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized N-acetyl bromophenylalanine derivative should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Biological Activities and Mechanistic Insights

While direct, extensive studies on N-acetyl bromophenylalanine derivatives are nascent, a compelling body of evidence from structurally related compounds points towards significant potential in several therapeutic areas.

Anticancer Activity

The bromophenyl moiety has been incorporated into various heterocyclic structures that have demonstrated significant anticancer activity. For instance, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown promising results against a panel of cancer cell lines.[4] Furthermore, N-acetylated amino acid derivatives, such as N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine, have exhibited selective anticancer properties.[5]

Hypothesized Mechanism of Action: The anticancer potential of N-acetyl bromophenylalanine derivatives may stem from their ability to act as enzyme inhibitors, disrupting key signaling pathways involved in cancer cell proliferation and survival. For example, modified phenylalanine derivatives have been designed as inactivators of AKT kinase, a crucial node in cancer signaling.[6] The bromophenyl group could enhance binding to the active site of target enzymes, leading to increased potency.

Experimental Workflow: In Vitro Anticancer Screening

Caption: Workflow for in vitro anticancer activity screening.

Neuroprotective and Neurological Effects

There is a strong precedent for the neurological activity of halogenated phenylalanine derivatives. Notably, 3,5-dibromo-L-tyrosine and 3,5-dibromo-L-phenylalanine have demonstrated significant neuroprotective effects in preclinical models of stroke and seizures by modulating glutamatergic synaptic transmission.[7][8][9] The well-established antioxidant and neuroprotective properties of N-acetylcysteine (NAC) further bolster the rationale for investigating N-acetylated bromophenylalanine derivatives for similar applications.[10][11][12]

Hypothesized Signaling Pathway Involvement: The neuroprotective effects could be mediated through the modulation of excitatory amino acid neurotransmission and the reduction of oxidative stress. N-acetylated compounds can replenish intracellular glutathione levels, a key antioxidant, thereby protecting neurons from oxidative damage.

Signaling Pathway: Potential Neuroprotective Mechanisms

Caption: Hypothesized neuroprotective signaling pathways.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. N-acylated amino acids and compounds containing a bromophenyl group have independently shown promise in this area. For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have demonstrated activity against Gram-positive bacteria.[13][14] Similarly, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives are active against Gram-positive bacteria.[15] This suggests that the combination of these two moieties in N-acetyl bromophenylalanine could yield compounds with significant antimicrobial properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Enterococcus faecium) in an appropriate broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compound: Prepare a series of twofold dilutions of the N-acetyl bromophenylalanine derivative in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

For a systematic evaluation of N-acetyl bromophenylalanine derivatives, it is crucial to present quantitative data in a clear and comparable format.

Table 1: Summary of Potential Biological Activities and Key Investigative Parameters

| Biological Activity | Key Parameters to Measure | Example Assay | Relevant Cell Lines/Models |

| Anticancer | IC50 (half-maximal inhibitory concentration) | MTT or CellTiter-Glo® Assay | A549 (lung), MCF-7 (breast), HCT116 (colon) |

| Neuroprotection | Neuronal viability, reduction in infarct volume | LDH release assay, in vivo MCAO model | Primary cortical neurons, rat models of stroke |

| Antimicrobial | MIC (Minimum Inhibitory Concentration) | Broth microdilution assay | S. aureus, E. coli, C. albicans |

| Enzyme Inhibition | Ki (inhibition constant), IC50 | Kinase activity assays, protease assays | Isolated enzymes (e.g., AKT, caspases) |

Conclusion and Future Directions

N-acetyl bromophenylalanine derivatives stand at the intersection of several promising areas of drug discovery. The convergence of evidence from related compound classes strongly suggests their potential as anticancer, neuroprotective, and antimicrobial agents. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of these intriguing molecules. Future research should focus on a systematic exploration of the different positional isomers (2-bromo, 3-bromo, and 4-bromo) to establish clear structure-activity relationships. Furthermore, in vivo studies will be critical to validate the therapeutic potential and assess the pharmacokinetic and safety profiles of lead compounds. The exploration of N-acetyl bromophenylalanine derivatives holds the promise of yielding novel therapeutic agents to address significant unmet medical needs.

References

-

Ahsan, M. J., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(15), 4978. [Link]

-

Pore, S. K., et al. (2015). Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(5), 582-586. [Link]

-

Fedorov, A. A., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1195-1200. [Link]

-

Fedorov, A. A., et al. (2009). Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit. British Journal of Pharmacology, 158(8), 1896-1904. [Link]

-

Gao, X., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]

-

Li, L., et al. (2012). Design, Synthesis and Biological Evaluation of N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine and Its Analogs as a Novel Class of Anticancer Agents. Molecules, 17(12), 14503-14517. [Link]

-

Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Journal of Chemistry, 2014, 872893. [Link]

-

Pisano, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Processes, 10(9), 1813. [Link]

-

Vasilache, V., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(7), 1438. [Link]

-

Gurdere, M. B., et al. (2017). Synthesis and anticancer activities of 1,4-phenylene-bis-N-acetyl- and N-phenylpyrazoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1147-1155. [Link]

-

Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4- Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]

-

Kumar, A., et al. (2023). Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. [Link]

-

Gao, X., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]

-

Aremu, C. Y., et al. (2012). Bromelain and N-acetylcysteine inhibit proliferation and survival of gastrointestinal cancer cells in vitro: significance of combination therapy. Journal of Experimental & Clinical Cancer Research, 31, 92. [Link]

-

Novelli, F., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 569. [Link]

-

Novelli, F., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acety. Semantic Scholar. [Link]

-

Novelli, F., et al. (2023). Hypothesized mechanism of N-Ac-l-phe activation and amidation using... ResearchGate. [Link]

-

Pisano, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

-

Caring Sunshine. (n.d.). Ingredient: N-acetyl phenylalanine. Caring Sunshine. [Link]

-

Kjell, J., et al. (2012). Neuroprotective Effects of N-Acetyl-Cysteine and Acetyl-L-Carnitine after Spinal Cord Injury in Adult Rats. PLOS ONE, 7(7), e41386. [Link]

-

Fedorov, A. A., et al. (2009). Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit. British Journal of Pharmacology, 158(8), 1896-1904. [Link]

-

Muhammed, A., et al. (2018). Neuroprotective Role of N-acetylcysteine against Learning Deficits and Altered Brain Neurotransmitters in Rat Pups Subjected to Prenatal Stress. Biological and Pharmaceutical Bulletin, 41(7), 1031-1038. [Link]

-

Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4- Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]

-

Tancheva, L. P., et al. (2022). Neuroprotective Effects of N-Acetylcysteine-Amide (AD4) in a Survival Mouse Model of Paraoxon Intoxication: Targeting Oxidative Stress, Neuroinflammation and Memory Impairments. International Journal of Molecular Sciences, 23(24), 15555. [Link]

-

Kubota, K., et al. (2015). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Journal of Pharmacological Sciences, 127(1), 1-6. [Link]

-

Fleissner, M. R., et al. (2015). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology, 563, 317-338. [Link]

-

Asevedo, E., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4641-4649. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of N-Acetyl-S-(pchlorophenylcarbamoyl)cysteine and Its Analogs as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effects of N-Acetyl-Cysteine and Acetyl-L-Carnitine after Spinal Cord Injury in Adult Rats | PLOS One [journals.plos.org]

- 11. Neuroprotective Role of N-acetylcysteine against Learning Deficits and Altered Brain Neurotransmitters in Rat Pups Subjected to Prenatal Stress [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. psecommunity.org [psecommunity.org]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Bromophenyl)-2-acetamidopropanoic acid: A Non-Proteinogenic Amino Acid for Advanced Drug Discovery

Abstract

Non-proteinogenic amino acids (NPAAs) represent a significant expansion of the chemical space available for drug discovery and peptide therapeutics.[1][2][] Their incorporation into bioactive molecules can confer enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[1][4] This guide provides a comprehensive technical overview of 3-(2-Bromophenyl)-2-acetamidopropanoic acid, a synthetic NPAA with potential applications in medicinal chemistry. We will delve into its rational design, proposed synthesis via a modified Strecker synthesis, and robust characterization methods. Furthermore, this document will explore its potential as a molecular probe and a building block for novel therapeutics, particularly in the context of targeting protein-protein interactions.

Introduction: The Expanding Role of Non-Proteinogenic Amino Acids in Therapeutics

The 22 proteinogenic amino acids form the fundamental building blocks of life, but nature's repertoire extends to hundreds of non-coded amino acids.[5][6] In modern drug discovery, chemically synthesized NPAAs are invaluable tools.[2][] By moving beyond the canonical 20 amino acids, researchers can design peptides and small molecules with enhanced resistance to proteolytic degradation, constrained conformations for improved receptor binding, and unique side chains for novel interactions.[1][7][] The introduction of NPAAs can fundamentally alter the drug-like properties of peptide-based candidates, improving their stability, permeability, and bioavailability.[1]

The subject of this guide, this compound, is a rationally designed NPAA. The inclusion of a bromophenyl group is of particular interest. Halogenated aromatic moieties are prevalent in medicinal chemistry and are known to participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and selectivity. Furthermore, the bromo-substituent provides a handle for further chemical modification, such as cross-coupling reactions, to generate libraries of analogues for structure-activity relationship (SAR) studies. The acetamido group provides a neutral, hydrogen-bond donating and accepting functionality, which can also influence molecular recognition.

Synthesis and Purification

A robust and scalable synthetic route is crucial for the exploration of any novel chemical entity. For this compound, we propose a modified, multi-step Strecker synthesis, a classic and versatile method for preparing α-amino acids.[9][10][11] The Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[10][11][12]

Proposed Synthetic Pathway

The synthesis commences with the commercially available 2-bromobenzaldehyde.

Step 1: Formation of the α-Aminonitrile

2-Bromobenzaldehyde is reacted with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide) in a suitable solvent.[10][13] This one-pot reaction proceeds through the in situ formation of an imine, which is then attacked by the cyanide ion to yield the α-aminonitrile intermediate.[11]

Step 2: Hydrolysis to the α-Amino Acid

The α-aminonitrile is then subjected to acidic hydrolysis (e.g., using strong aqueous acid like HCl) to convert the nitrile group into a carboxylic acid, affording the racemic α-amino acid, 2-amino-3-(2-bromophenyl)propanoic acid.[10][11]

Step 3: Acetylation of the α-Amino Group

The final step involves the selective N-acetylation of the α-amino group. This can be achieved by reacting the amino acid with acetic anhydride under basic conditions. The basic conditions deprotonate the amino group, increasing its nucleophilicity for attack on the acetic anhydride.

Experimental Protocol: A Step-by-Step Guide

Materials:

-

2-Bromobenzaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Potassium Cyanide (KCN)

-

Hydrochloric Acid (HCl), concentrated

-

Acetic Anhydride

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Heptane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

α-Aminonitrile Formation: In a well-ventilated fume hood, dissolve 2-bromobenzaldehyde (1 equivalent) and ammonium chloride (1.2 equivalents) in aqueous ammonia. To this solution, add a solution of potassium cyanide (1.2 equivalents) in water dropwise at 0-5 °C. Stir the reaction mixture at room temperature for 24 hours.

-

Hydrolysis: Carefully acidify the reaction mixture with concentrated hydrochloric acid and reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation of the Amino Acid: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the crude 2-amino-3-(2-bromophenyl)propanoic acid. Filter the solid, wash with cold water, and dry under vacuum.

-

Acetylation: Suspend the crude amino acid in a solution of sodium bicarbonate in water. Add acetic anhydride (1.5 equivalents) dropwise at 0-5 °C. Stir the mixture at room temperature for 12 hours.

-

Work-up and Purification: Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/heptane mixture to yield this compound as a solid.[14]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized NPAA. A combination of spectroscopic and analytical techniques should be employed.

| Property | Method | Expected Outcome |

| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₁₁H₁₂BrNO₃ |

| Molecular Weight | Mass Spectrometry (MS) | Expected m/z corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. |

| Structure Confirmation | ¹H and ¹³C NMR Spectroscopy | Characteristic chemical shifts and coupling patterns for the aromatic, benzylic, α-carbon, and acetyl protons.[15][16] |

| Purity | HPLC-UV | A single major peak indicating high purity (>95%). |

| Melting Point | Melting Point Apparatus | A sharp melting point range, indicative of a pure crystalline solid. The related 3-(2-bromophenyl)propionic acid has a melting point of 98-102 °C. |

| Functional Groups | FTIR Spectroscopy | Characteristic absorption bands for N-H (amide), C=O (amide and carboxylic acid), and C-Br bonds. |

Potential Applications in Drug Discovery

The unique structural features of this compound open up several avenues for its application in drug discovery and chemical biology.

Peptide Modification

Incorporation of this NPAA into peptide sequences can enhance their therapeutic potential.

-

Proteolytic Stability: The unnatural side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.[7]

-

Conformational Constraint: The bulky bromophenyl group can restrict the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation for improved receptor binding and selectivity.

-

Modulation of Pharmacokinetics: The lipophilicity of the bromophenyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the parent peptide.

Fragment-Based Drug Discovery (FBDD)

The bromophenyl moiety is a common fragment in FBDD due to its ability to form halogen bonds and its amenability to synthetic elaboration. This NPAA could be used as a starting point for the development of small molecule inhibitors.

Probing Protein-Protein Interactions (PPIs)

The bromophenyl group can serve as a valuable probe for exploring PPIs. For instance, it could be designed to target bromodomains, which are protein modules that recognize acetylated lysine residues and are implicated in various diseases, including cancer and inflammation.[17] While the acetamido group on our NPAA is not an acetylated lysine mimic, the bromophenyl group could potentially interact with hydrophobic pockets within or adjacent to the acetyl-lysine binding site of a bromodomain.

Hypothetical Signaling Pathway Involvement

Below is a diagram illustrating a hypothetical scenario where a peptide containing our NPAA inhibits a signaling pathway by blocking a key protein-protein interaction involving a bromodomain-containing protein like BRD4.

Caption: Hypothetical inhibition of a BRD4-mediated pathway by an NPAA-containing peptide.

Conclusion and Future Directions

This compound is a promising non-proteinogenic amino acid with significant potential for application in drug discovery. Its rational design, coupled with a feasible synthetic route, makes it an attractive building block for the development of novel peptide and small molecule therapeutics. Future work should focus on the enantioselective synthesis of this NPAA to enable its use in stereospecific applications, such as incorporation into peptides for structural and functional studies. Furthermore, the exploration of its utility in targeting specific protein classes, such as bromodomains, could lead to the discovery of novel therapeutic agents. The principles and methodologies outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this valuable chemical tool in their drug discovery endeavors.

References

- Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides - Organic & Biomolecular Chemistry (RSC Publishing).

- Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC.

- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed.

- Ugi Reaction - Organic Chemistry Portal.

- Unnatural Amino Acids for Peptide Synthesis - Merck Millipore.

- Unnatural Amino Acids in Drug Discovery - BOC Sciences.

- Non-proteinogenic amino acids – Knowledge and References - Taylor & Francis.

- α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications - MDPI.

- The Strecker Synthesis of Amino Acids - Master Organic Chemistry.